

Topic: Pyridine-3,5-dicarboxamide MOFs for Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Pyridine-3,5-dicarboxamide*

Cat. No.: *B152810*

[Get Quote](#)

A Senior Application Scientist's Guide to Synthesis, Electrochemical Evaluation, and Mechanistic Insights

The urgent need for sustainable and clean energy has propelled research into efficient water electrolysis, a process critically hindered by the sluggish kinetics of the oxygen evolution reaction (OER). Metal-Organic Frameworks (MOFs) have emerged as highly promising electrocatalysts due to their exceptional porosity, tunable structures, and high density of atomically dispersed metal sites.^{[1][2]} This guide focuses on a novel frontier in MOF catalysis: the use of **pyridine-3,5-dicarboxamide**-based linkers to construct robust frameworks for OER.

While the vast body of research has centered on carboxylate-based linkers, the introduction of amide functionalities offers intriguing possibilities. The amide groups can introduce unique hydrogen-bonding networks, alter the electronic environment of the metal centers, and potentially enhance catalyst stability and performance. This document provides a comprehensive protocol for the synthesis, characterization, and electrochemical evaluation of these next-generation MOFs. It is designed for researchers and materials scientists aiming to explore this promising, yet nascent, area of electrocatalysis. The protocols are adapted from well-established methodologies for analogous pyridine-dicarboxylate systems, providing a field-proven foundation for innovation.^{[3][4]}

Part 1: Synthesis and Characterization of Pyridine-3,5-dicarboxamide MOFs

Causality-Driven Synthesis: The Solvothermal Approach

The solvothermal method is the preferred route for synthesizing crystalline MOFs.^[5] By conducting the reaction in a sealed vessel at elevated temperatures, we can control crystal growth and phase purity. For OER applications, incorporating redox-active, earth-abundant metals like Nickel (Ni) and Iron (Fe) is a key strategy. Bimetallic systems often exhibit synergistic effects, where the interplay between two different metals enhances catalytic activity beyond that of their single-metal counterparts.^{[6][7]} Fe is known to enhance the OER activity of Ni sites, making a NiFe bimetallic MOF an excellent target.^{[7][8]}

The choice of solvent, typically N,N-Dimethylformamide (DMF), is crucial as it solubilizes the precursors and acts as a template during crystal formation. The **pyridine-3,5-dicarboxamide** linker provides the organic backbone, bridging the metal centers to form the porous framework.

Detailed Protocol 1: Synthesis of a NiFe Bimetallic Pyridine-3,5-dicarboxamide MOF

Objective: To synthesize a crystalline NiFe-MOF using a **pyridine-3,5-dicarboxamide** linker via a solvothermal reaction.

Materials:

- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- **Pyridine-3,5-dicarboxamide**
- N,N-Dimethylformamide (DMF)
- Ethanol
- 20 mL Scintillation Vials (or Teflon-lined autoclave)

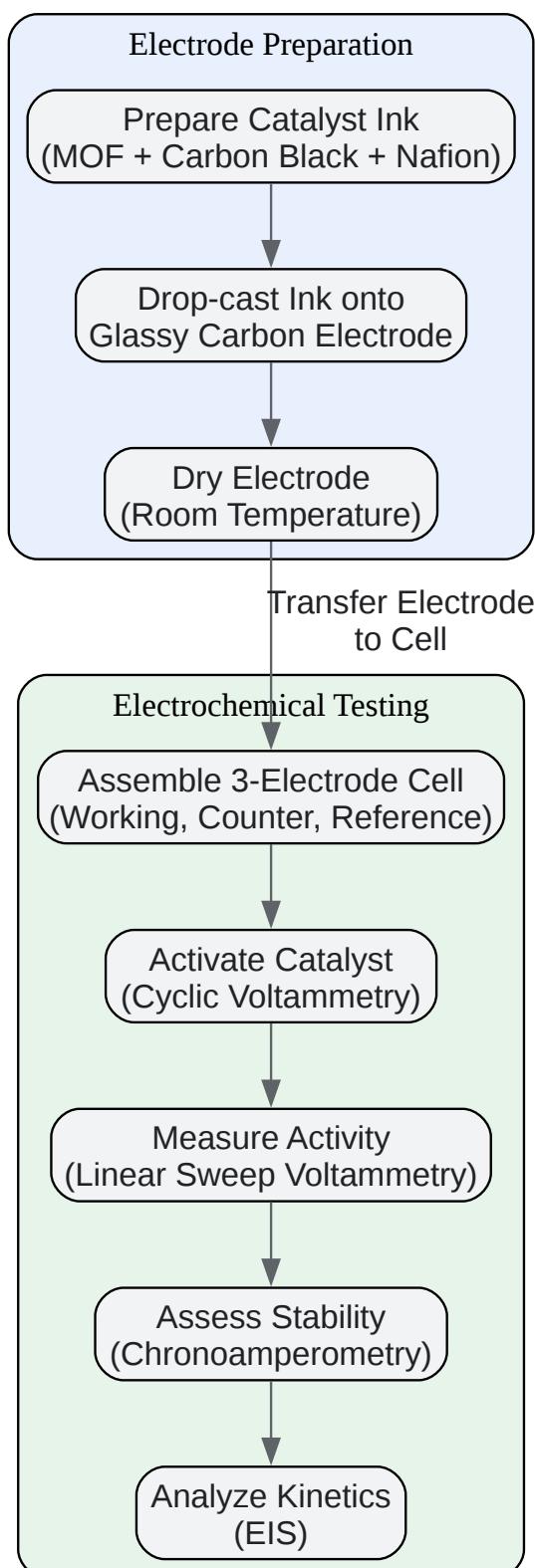
Procedure:

- Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of **pyridine-3,5-dicarboxamide** in 10 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.
- Metal Salt Addition: Add the metal salts to the linker solution. For a target Ni:Fe ratio of 3:1, add 0.375 mmol of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and 0.125 mmol of $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$.
 - Scientist's Note: The metal ratio is a critical parameter for tuning the electrocatalytic activity. A systematic variation of this ratio is recommended to find the optimal composition.
- Homogenization: Cap the vial and sonicate the mixture for an additional 20 minutes until a homogeneous suspension is formed.
- Solvothermal Reaction: Tightly seal the vial and place it in a preheated oven at 120 °C for 24 hours.
 - Causality Check: The temperature and time dictate the kinetics of crystal nucleation and growth. Insufficient time or temperature may lead to amorphous products or poor crystallinity.
- Product Recovery: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. The MOF product will have precipitated.
- Washing and Activation: Decant the DMF solution. Add 15 mL of fresh DMF, vortex to resuspend the powder, and centrifuge to collect the solid. Repeat this step three times to remove unreacted precursors. Subsequently, perform a solvent exchange by repeating the wash-centrifuge cycle three times with ethanol.
- Drying: Dry the final product in a vacuum oven at 60 °C overnight. The resulting powder is the activated NiFe-MOF, ready for characterization.

Essential Characterization Techniques

To ensure the successful synthesis of the target MOF, a suite of characterization techniques is mandatory.

Technique	Purpose	Expected Outcome/Insight
Powder X-Ray Diffraction (PXRD)	To verify the crystallinity and phase purity of the synthesized material.	A diffraction pattern with sharp peaks indicates a crystalline structure. The peak positions can be compared to simulated patterns or known phases to confirm the desired MOF was formed.
Scanning Electron Microscopy (SEM)	To investigate the morphology and particle size of the MOF crystals.	Images will reveal the shape (e.g., needles, rods, blocks) and size distribution of the MOF particles, which can influence electrode fabrication and mass transport.
Fourier-Transform Infrared (FTIR) Spectroscopy	To confirm the presence of the organic linker and the coordination between the amide/carboxylate groups and the metal centers. ^[3]	The spectrum should show characteristic peaks for the pyridine ring and amide C=O and N-H stretches. A shift in the C=O stretching frequency compared to the free linker indicates coordination to the metal ions.
Thermogravimetric Analysis (TGA)	To assess the thermal stability of the MOF and determine the temperature of framework decomposition.	The TGA curve will show weight loss steps corresponding to the removal of residual solvent and the eventual decomposition of the organic linker, indicating the upper-temperature limit of the MOF's stability.
X-ray Photoelectron Spectroscopy (XPS)	To determine the elemental composition and oxidation states of the metals (Ni, Fe) at the surface of the MOF. ^[9]	High-resolution spectra of the Ni 2p and Fe 2p regions will confirm the presence and oxidation states (e.g., Ni ²⁺ , Fe ³⁺) of the metal centers,


which are the putative active sites.

Part 2: Electrochemical Evaluation for Oxygen Evolution Reaction

Workflow for OER Performance Assessment

The following workflow outlines the critical steps from preparing a catalyst-modified electrode to performing the electrochemical measurements.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for OER catalyst evaluation.

Detailed Protocol 2: Electrochemical Measurements

Objective: To quantify the OER activity, kinetics, and stability of the synthesized MOF catalyst.

Materials & Equipment:

- Synthesized MOF powder
- Conductive Carbon Black (e.g., Vulcan XC-72)
- 5 wt% Nafion solution (ionomer binder)
- Isopropanol and Deionized Water
- Glassy Carbon Rotating Disk Electrode (RDE), polished
- Potentiostat with a three-electrode cell setup
- Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
- Counter Electrode (e.g., Graphite Rod or Platinum Wire)
- Electrolyte: 1.0 M KOH solution (prepared from high-purity KOH and DI water)

Procedure:

- Catalyst Ink Preparation:
 - Weigh 5 mg of the MOF catalyst and 1 mg of carbon black into a microcentrifuge tube.
 - Add 800 μ L of a 1:1 (v/v) isopropanol/water mixture.
 - Add 40 μ L of 5 wt% Nafion solution.
 - Sonicate the mixture for at least 30 minutes to form a well-dispersed ink.
- Scientist's Note: The Nafion binder is crucial for adhering the catalyst to the electrode surface and ensuring ionic conductivity. The carbon black improves the overall electrical conductivity of the electrode layer, as MOFs are often poorly conductive.[\[10\]](#)

- Electrode Modification:
 - Using a micropipette, drop-cast 5-10 μ L of the catalyst ink onto the polished surface of the glassy carbon RDE.
 - Allow the electrode to dry completely at room temperature. A catalyst loading of ~0.2-0.4 mg/cm² is typical.
- Electrochemical Cell Setup:
 - Assemble the three-electrode cell with the MOF-modified RDE as the working electrode, a graphite rod as the counter electrode, and Ag/AgCl as the reference electrode.
 - Fill the cell with 1.0 M KOH electrolyte and purge with O₂ or N₂ gas for 30 minutes to saturate the solution.
- Potential Conversion: All measured potentials must be converted to the Reversible Hydrogen Electrode (RHE) scale for universal comparison using the Nernst equation:
 - $E(\text{RHE}) = E(\text{Ref}) + E^\circ(\text{Ref}) + 0.059 \times \text{pH}$.^[6] For 1.0 M KOH, the pH is ~14.
- Catalyst Activation: Perform Cyclic Voltammetry (CV) for 20-50 cycles in the potential range of 1.0 to 1.7 V vs. RHE at a scan rate of 100 mV/s. This process activates the catalyst, often by restructuring the surface into the active metal oxyhydroxide phase.^[10]
- Activity Measurement (LSV):
 - Record a Linear Sweep Voltammetry (LSV) curve from 1.0 to 1.8 V vs. RHE at a slow scan rate (e.g., 5 mV/s) with electrode rotation (e.g., 1600 rpm) to remove evolved O₂ bubbles.
 - The LSV curve is the primary measure of catalytic activity.
- Stability Test (Chronoamperometry):
 - Hold the electrode at a constant potential that generates a current density of 10 mA/cm² and record the current over time for several hours (e.g., 10-24 hours). A stable catalyst will maintain a near-constant current.^[9]

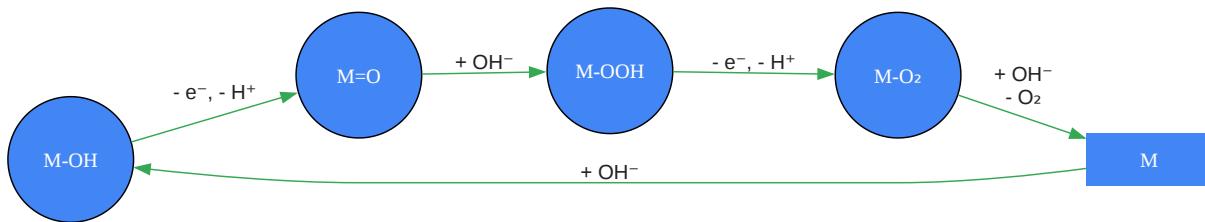
- Kinetic Analysis (Electrochemical Impedance Spectroscopy - EIS):
 - Perform EIS at a potential in the OER region (e.g., 1.55 V vs. RHE) over a frequency range (e.g., 100 kHz to 0.1 Hz). The resulting Nyquist plot provides information about the charge transfer resistance (R_{ct}), with a smaller semicircle indicating faster kinetics.[\[2\]](#)

Part 3: Data Analysis and Key Performance Metrics

After performing the electrochemical experiments, the raw data must be processed to extract standardized metrics of catalyst performance.

Essential OER Metrics

Metric	How to Determine	Significance	Typical Values for Good NiFe Catalysts
Overpotential (η) @ 10 mA/cm ²	From the LSV curve, find the potential required to achieve a current density of 10 mA/cm ² . Subtract the thermodynamic potential for OER (1.23 V). $\eta = E(\text{RHE}) - 1.23 \text{ V.}$ [11]	The primary metric for activity. A lower overpotential means less energy is wasted, indicating a more efficient catalyst.	220 - 350 mV[7][11]
Tafel Slope	Plot overpotential (η) versus log(current density, j). The slope of the linear region is the Tafel slope (mV/dec). [9]	Provides insight into the reaction mechanism and rate-determining step. A smaller Tafel slope indicates faster reaction kinetics with increasing potential.	30 - 70 mV/dec[7][12]
Electrochemical Active Surface Area (ECSA)	Measure the double-layer capacitance (C_{dl}) from CVs at various scan rates in a non-Faradaic region. ECSA is proportional to $C_{dl}.$ [9]	Normalizing current by ECSA provides a measure of the intrinsic activity of the catalyst, removing effects of simple surface area differences.	Varies widely with morphology.
Stability	From the chronoamperometry plot, measure the percentage of current density retained after a set time (e.g., 10 hours).	A direct measure of the catalyst's durability under operating conditions. High stability is crucial for practical applications.	>90% retention over 10h[9]


Part 4: Mechanistic Considerations

The In-Situ Transformation of MOFs

A critical insight from recent research is that pristine MOFs are often pre-catalysts. Under the highly oxidative conditions of OER, the metal nodes at the catalyst surface undergo an irreversible transformation into a more active, amorphous metal oxyhydroxide (M-OOH) layer. [9][13][14] This in-situ generated layer is believed to be the true catalytic site. The underlying MOF framework serves as a conductive support and a template that ensures the high dispersion and accessibility of these active sites.

Proposed OER Catalytic Cycle on NiFe Sites

The catalytic cycle for OER in alkaline media is generally accepted to proceed through a multi-step proton-coupled electron transfer mechanism. The presence of Fe in a Ni-based catalyst is thought to lower the energy barrier for the formation of key OOH* intermediates.

[Click to download full resolution via product page](#)

Caption: A simplified OER mechanism on a metal active site (M).

The synergy between Ni and Fe arises because Fe³⁺ sites are excellent for binding OH⁻, while adjacent Ni^{2+ / 3+} sites are more effective at the subsequent electron transfer steps. [12] This cooperative action accelerates the overall reaction rate.

References

- Singh, V., Singh, D. K., Yadav, M., Singh, S., Rathour, V., Tiwari, A., & Ganesan, V. (2024). A Co and Fe bimetallic MOF with enhanced electrocatalytic oxygen evolution performance:

exploring the electronic environment modifications upon Fe incorporation. *Energy Advances*, 3(3), 636-647. [\[Link\]](#)

- Wang, J., Wang, F., & He, H. (2020). Transition metal-based bimetallic MOFs and MOF-derived catalysts for electrochemical oxygen evolution reaction. *Energy & Environmental Science*, 13(10), 3377-3413. [\[Link\]](#)
- Das, G., Padmanaban, M., & Deka, S. (2021). Unlocking the Potential of Cobalt-Based Metal–Organic Frameworks for Alkaline Oxygen Evolution and One-Pot Synthesis of Styrene Carbonate from Styrene and Carbon Dioxide. *Inorganic Chemistry*, 60(17), 13021-13030. [\[Link\]](#)
- Li, Y., Wang, C., & Zhang, Q. (2019). From rational design of a new bimetallic MOF family with tunable linkers to OER catalysts. *Journal of Materials Chemistry A*, 7(1), 148-156. [\[Link\]](#)
- Mondal, A., & Sahoo, R. (2020). A NiCo-MOF nanosheet array based electrocatalyst for the oxygen evolution reaction. *Dalton Transactions*, 49(16), 5176-5182. [\[Link\]](#)
- Gong, Y., & Dai, Z. (2021). Nickel-Based Metal-Organic Frameworks as Electrocatalysts for the Oxygen Evolution Reaction (OER).
- Singh, V., Singh, D. K., Yadav, M., Singh, S., Rathour, V., Tiwari, A., & Ganesan, V. (2024).
- Nowak, B., & Greluk, M. (2024). Modern Catalytic Materials for the Oxygen Evolution Reaction.
- Li, Y., & Wang, H. (2023). Metal-organic framework-based self-supported electrodes for oxygen evolution reaction. *Chemical Synthesis*, 3(1), 1-15. [\[Link\]](#)
- Wang, Y., Zhang, Y., & Liu, Y. (2023). Research progress of Co-based MOFs and their derivative materials for oxygen evolution reactions.
- Li, J., & Wang, Y. (2020). Two new Ni/Co-MOFs as electrocatalysts for the oxygen evolution reaction in alkaline electrolytes. *New Journal of Chemistry*, 44(30), 12896-12901. [\[Link\]](#)
- Liu, Y., & Sun, Y. (2023). Ni–Rh-based bimetallic conductive MOF as a high-performance electrocatalyst for the oxygen evolution reaction. *Frontiers in Chemistry*, 11, 1256334. [\[Link\]](#)
- Pal, T. K., & Biradha, K. (2020). 2D MOFs with Ni(II), Cu(II), and Co(II) as Efficient Oxygen Evolution Electrocatalysts: Rationalization of Catalytic Performance vs Structure of the MOFs and Potential of the Redox Couples. *ACS Applied Materials & Interfaces*, 12(31), 34963-34972. [\[Link\]](#)
- Wang, K., & Zhang, Y. (2019). Ni/Zn-MOFs for Oxygen Evolution Reaction. *Frontiers in Chemistry*, 7, 501. [\[Link\]](#)
- Zhang, Y., & Wang, C. (2022). Two-Dimensional π -d-Conjugated Cobalt-Based Metal–Organic Framework for Efficient Oxygen Evolution.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). MOF-Derived Cobalt@Mesoporous Carbon as Electrocatalysts for Oxygen Evolution Reaction: Impact of Organic Linker. [\[Link\]](#)

- Dworzak, A., & Kuhl, S. (2023). Tuning the Reconstruction of Metal–Organic Frameworks during the Oxygen Evolution Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal–Organic Frameworks (MOFs)
- Nanjing Tech University. (n.d.).
- ResearchGate. (n.d.). Research progress of Co-based MOFs and their derivatives materials in oxygen evolution reactions. [Link]
- ResearchGate. (n.d.).
- Tao, L., & Zhou, Y. (2019). Preparation of an Fe₂Ni MOF on nickel foam as an efficient and stable electrocatalyst for the oxygen evolution reaction. *Dalton Transactions*, 48(43), 16295-16302. [Link]
- ResearchGate. (n.d.). Progress of (a)
- Zhu, C., & Lin, Y. (2019). Metal–organic frameworks-based catalysts for electrochemical oxygen evolution.
- Semantic Scholar. (n.d.).
- Al-Nobi, K. K. A., & Kadir, M. A. (2020). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. *UMT Jurnal*, 1(1), 1-8. [Link]
- Wang, Y., & Li, J. (2022). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. *Journal of Materials Chemistry A*, 10(30), 16065-16072. [Link]
- Asif, M., & Aziz, S. (2023). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. *RSC Advances*, 13(53), 37042-37050. [Link]
- Papaefstathiou, G. S., & MacGillivray, L. R. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. *CrystEngComm*, 22(10), 1775-1786. [Link]
- Hernandez, W. Y., & Centeno, A. (2023). Fe,Ni-Based Metal–Organic Frameworks Embedded in Nanoporous Nitrogen-Doped Graphene as a Highly Efficient Electrocatalyst for the Oxygen Evolution Reaction.
- da Silva, A. G. M., & de Oliveira, R. J. (2023). The current state of transition metal-based electrocatalysts (oxides, alloys, POMs, and MOFs) for oxygen reduction, oxygen evolution, and hydrogen evolution reactions. *Frontiers in Chemistry*, 11, 1159981. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Two novel isostructural and heteroleptic Nd(III) and Dy(III)
- Penn State Research Database. (n.d.). A luminescent Tb(III)
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). A luminescent Tb(III)

- Wang, X., & Li, Y. (2012). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. *CrystEngComm*, 14(18), 5899-5905. [\[Link\]](#)
- ResearchGate. (n.d.). Pyridine caused structural reconfiguration forming ultrathin 2D metal-organic frameworks for oxygen evolution reaction. [\[Link\]](#)
- ResearchGate. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. journal.umt.edu.my [journal.umt.edu.my]
- 4. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of an Fe₂Ni MOF on nickel foam as an efficient and stable electrocatalyst for the oxygen evolution reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. A Co and Fe bimetallic MOF with enhanced electrocatalytic oxygen evolution performance: exploring the electronic environment modifications upon Fe inc ... - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00572K [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A NiCo-MOF nanosheet array based electrocatalyst for the oxygen evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Topic: Pyridine-3,5-dicarboxamide MOFs for Oxygen Evolution Reaction]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152810#pyridine-3-5-dicarboxamide-mofs-for-oxygen-evolution-reaction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com